molecular formula C15H20BrNO2 B13066840 Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate

Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate

Cat. No.: B13066840
M. Wt: 326.23 g/mol
InChI Key: FGIPOYJYGCQFHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C14H18BrNO2. It is known for its applications in organic synthesis, particularly in the formation of biaryls through Suzuki coupling reactions . The compound is characterized by the presence of a tert-butyl carbamate group and a bromophenyl group attached to a cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate in Suzuki coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is unique due to the presence of both a cyclopropyl ring and a bromophenyl group, which provides distinct reactivity and steric properties compared to similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl N-[[1-(4-bromophenyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

FGIPOYJYGCQFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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